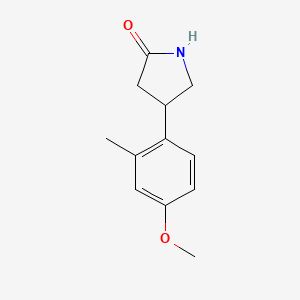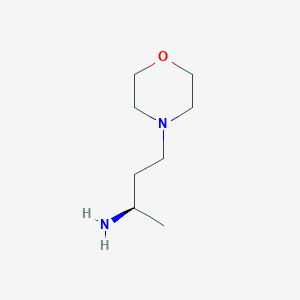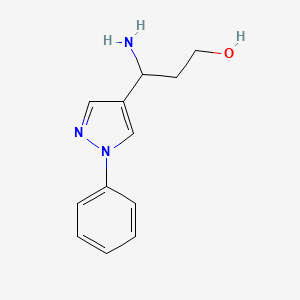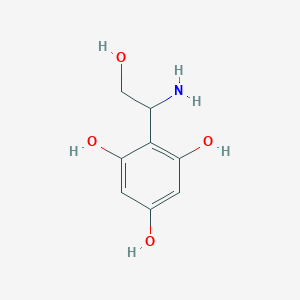
Bis(trimethylsilyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)acetonitrile: is an organosilicon compound with the chemical formula (CH₃)₃Si₂C₂N. It is characterized by the presence of two trimethylsilyl groups attached to an acetonitrile moiety. This compound is widely used in organic synthesis due to its unique properties, such as its ability to act as a silylating agent and its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of acetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
CH3CN+2(CH3)3SiCl+2Et3N→(CH3)3Si2C2N+2Et3NHCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants.
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce acetonitrile and trimethylsilanol.
Silylation Reactions: It acts as a silylating agent, transferring trimethylsilyl groups to other molecules.
Common Reagents and Conditions:
Bases: Triethylamine, pyridine
Solvents: Acetonitrile, tetrahydrofuran (THF)
Catalysts: Trimethylsilyl chloride, trifluoroacetic acid
Major Products:
Trimethylsilanol: Formed during hydrolysis
Silylated Derivatives: Formed during silylation reactions
Scientific Research Applications
Chemistry: Bis(trimethylsilyl)acetonitrile is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates. It is also employed in the synthesis of various organosilicon compounds.
Biology and Medicine: In biological research, this compound is used in the derivatization of biomolecules for analysis by gas chromatography-mass spectrometry (GC-MS). This enhances the volatility and stability of the analytes, facilitating their detection and quantification.
Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based products. It is also utilized in the development of advanced materials for electronics and coatings.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)acetonitrile primarily involves the transfer of trimethylsilyl groups to other molecules. This silylation process occurs through nucleophilic attack on the silicon atom, leading to the formation of silylated derivatives. The compound’s reactivity is influenced by the steric and electronic properties of the trimethylsilyl groups, which can stabilize reactive intermediates and facilitate various chemical transformations.
Comparison with Similar Compounds
Trimethylsilyl Chloride: Another silylating agent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for similar silylation reactions but has different reactivity and byproducts.
Trimethylsilyl Cyanide:
Uniqueness: Bis(trimethylsilyl)acetonitrile is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other silylating agents. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C8H19NSi2 |
|---|---|
Molecular Weight |
185.41 g/mol |
IUPAC Name |
2,2-bis(trimethylsilyl)acetonitrile |
InChI |
InChI=1S/C8H19NSi2/c1-10(2,3)8(7-9)11(4,5)6/h8H,1-6H3 |
InChI Key |
KOPOPBCJVOTRMB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C#N)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
